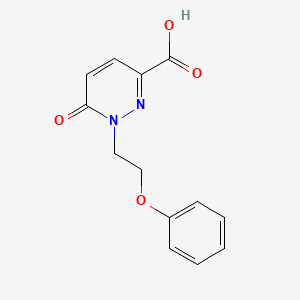

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid

Description

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid (CAS: 503039-50-7) is a pyridazine derivative characterized by a phenoxyethyl substituent at the N1 position and a carboxylic acid group at the C3 position of the dihydropyridazine ring. Pyridazine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties . However, commercial availability of this compound is currently discontinued, as noted in supplier records .

Properties

IUPAC Name |

6-oxo-1-(2-phenoxyethyl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-12-7-6-11(13(17)18)14-15(12)8-9-19-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVPEQDXUVOXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C(=O)C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601171404 | |

| Record name | 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874623-61-7 | |

| Record name | 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-1-(2-phenoxyethyl)-3-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601171404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable dicarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Overview

The molecular formula of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid is , and its structure can be represented as follows:

- Molecular Structure :

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. The presence of the phenoxyethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid may also possess similar activities.

Anticancer Properties :

Dihydropyridazine derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Detailed investigations into its efficacy against specific cancer types are warranted.

Anti-inflammatory Effects :

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential application in treating inflammatory diseases could be a significant area for future research.

Material Science Applications

Polymer Chemistry :

The unique structural characteristics of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid make it a candidate for incorporation into polymer matrices. Its ability to act as a monomer or crosslinking agent can enhance the mechanical properties and thermal stability of polymers.

Nanocomposites :

There is potential for this compound to be used in the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can improve the dispersion and compatibility of nanoparticles within polymer matrices, leading to enhanced material properties.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |

| Study 3 | Polymer Application | Improved mechanical properties when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism by which 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Substituent Effects on Bioactivity and Physicochemical Properties

- Phenoxyethyl vs. Isopropyl (Alkyl vs. Aryl-O-Alkyl): The phenoxyethyl group in the target compound introduces aromaticity and increased steric bulk compared to the isopropyl group in the propan-2-yl analog (CAS: 778594-18-6). This may enhance binding to hydrophobic protein pockets but reduce solubility .

- Halogenated analogs are often explored for antimicrobial and anti-inflammatory applications .

- Heterocyclic Substituents: The thiazole-containing analog (C11H9N3O4S) and furylmethyl derivative (C10H9N2O4) leverage heterocyclic moieties to modulate electronic properties and enhance target specificity. Thiazoles are associated with antimicrobial activity, while furans may improve metabolic stability .

- Fluorinated Derivatives: The trifluoromethylbenzyl-substituted compound (CAS: 338783-75-8) highlights the role of fluorine in enhancing metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Biological Activity

6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. With the molecular formula and a molecular weight of approximately 260.25 g/mol, this compound is part of a larger class of dihydropyridazine derivatives that have been studied for various pharmacological properties.

Structural Characteristics

The structural representation of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid can be summarized as follows:

- Molecular Formula :

- SMILES Notation :

C1=CC=C(C=C1)OCCN2C(=O)C=CC(=N2)C(=O)O - InChI Key :

XRVPEQDXUVOXQJ-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Antioxidant Activity

Studies indicate that compounds similar to 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid exhibit significant antioxidant properties. For instance, related compounds have demonstrated effectiveness in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

Preliminary cytotoxic studies have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is vital for developing potential anticancer agents . Further investigations into the mechanism of action are necessary to elucidate how these compounds interact with cellular pathways involved in cancer proliferation.

Enzyme Inhibition

There is emerging evidence that dihydropyridazine derivatives may act as inhibitors of specific enzymes linked to disease processes. For example, they may inhibit enzymes involved in inflammatory pathways or metabolic syndromes, thus presenting a dual role in both therapeutic and preventive strategies .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid:

The mechanisms through which 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that its structure allows for interaction with various biological targets:

- Radical Scavenging : The presence of phenolic groups may facilitate the donation of hydrogen atoms to free radicals.

- Enzyme Interaction : The dihydropyridazine moiety may mimic substrate structures for specific enzymes, leading to competitive inhibition.

- Cellular Uptake : The lipophilic nature due to the phenoxyethyl group may enhance membrane permeability, facilitating cellular uptake and subsequent action.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid?

- Methodological Answer : Use 1H/13C NMR to confirm the substitution pattern of the pyridazine ring and phenoxyethyl side chain. IR spectroscopy can identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., molecular formula C₁₃H₁₃N₂O₄, calculated MW 277.09). For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm, using acetonitrile/water (0.1% TFA) as the mobile phase .

Q. What are the standard synthetic protocols for preparing 6-Oxo-1-(2-phenoxyethyl)-1,6-dihydropyridazine-3-carboxylic acid?

- Methodological Answer : A common route involves condensation of 3-carboxypyridazine derivatives with 2-phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction temperature (60–80°C) and monitor progress via TLC. Post-synthesis, purify via acid-base extraction (adjust pH to precipitate the carboxylic acid) followed by recrystallization from ethanol/water .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves , chemical goggles , and a lab coat to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust. In case of exposure, rinse skin with soap/water and eyes with saline for 15 minutes. Store in a cool, dry environment away from oxidizers. Consult SDS for hazard classifications (e.g., H315 for skin irritation) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC. The carboxylic acid group is prone to decarboxylation at high pH (>10), while the pyridazine ring may hydrolyze under strongly acidic conditions. Store at pH 4–6 and 4°C for maximum stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Systematically vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and reaction time (12–48 hrs). Use design of experiments (DoE) to identify critical factors. Compare intermediates via LC-MS to detect side reactions (e.g., esterification or oxidation) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations to map electron density on the pyridazine ring. The C-3 carboxylic acid group withdraws electrons, activating the C-6 position for nucleophilic attack. Validate with kinetic isotope effects or substituent-tuning experiments (e.g., replacing phenoxyethyl with electron-donating groups) .

Q. What computational strategies predict the compound’s bioavailability and metabolic pathways?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Predict logP and solubility via QSAR models (e.g., SwissADME). Validate with in vitro hepatocyte assays to identify primary metabolites (e.g., hydroxylation at the phenoxyethyl chain) .

Q. How do solvent effects influence the compound’s catalytic applications in heterocyclic synthesis?

- Methodological Answer : Screen solvents (e.g., DMSO, MeCN, H₂O) in Sonogashira coupling or Heck reactions . Polar aprotic solvents enhance solubility of the carboxylic acid, while water may promote hydrolysis. Monitor reaction efficiency via NMR yield calculations and turnover frequency (TOF) measurements .

Q. What strategies mitigate the compound’s toxicity in cell-based assays?

- Methodological Answer : Derivatize the carboxylic acid as a methyl ester prodrug to improve membrane permeability and reduce cytotoxicity. Test cytotoxicity via MTT assays in HEK293 or HepG2 cells. Use chelation agents (e.g., EDTA) to counteract metal-catalyzed oxidative damage .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.